molecular formula C24H48O4 B14329871 2-Butoxyethyl 12-hydroxyoctadecanoate CAS No. 105426-23-1

2-Butoxyethyl 12-hydroxyoctadecanoate

Cat. No.: B14329871
CAS No.: 105426-23-1
M. Wt: 400.6 g/mol
InChI Key: TZEYQHUKHWLZHX-UHFFFAOYSA-N
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Description

2-Butoxyethyl 12-hydroxyoctadecanoate is an ester derivative of 12-hydroxystearic acid (12-hydroxyoctadecanoic acid), where the hydroxyl group of the acid is esterified with 2-butoxyethanol. These analogs share the common 12-hydroxystearate backbone but differ in their esterifying groups, leading to variations in solubility, stability, and industrial applications .

Properties

CAS No.

105426-23-1

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

2-butoxyethyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C24H48O4/c1-3-5-7-14-17-23(25)18-15-12-10-8-9-11-13-16-19-24(26)28-22-21-27-20-6-4-2/h23,25H,3-22H2,1-2H3

InChI Key

TZEYQHUKHWLZHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCOCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

12-hydroxyoctadecanoic acid+2-butoxyethanol2-butoxyethyl 12-hydroxyoctadecanoate+water\text{12-hydroxyoctadecanoic acid} + \text{2-butoxyethanol} \rightarrow \text{2-butoxyethyl 12-hydroxyoctadecanoate} + \text{water} 12-hydroxyoctadecanoic acid+2-butoxyethanol→2-butoxyethyl 12-hydroxyoctadecanoate+water

Industrial Production Methods

In industrial settings, the production of 2-butoxyethyl 12-hydroxyoctadecanoate can be achieved through continuous esterification processes. These methods often employ solid acid catalysts and azeotropic distillation to remove water and drive the reaction to completion . This approach enhances production efficiency and reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to 12-hydroxyoctadecanoic acid and 2-butoxyethanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 12-hydroxyoctadecanoic acid and 2-butoxyethanol.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Butoxyethyl 12-hydroxyoctadecanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-butoxyethyl 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of formulations. In biological systems, it can interact with lipid membranes, enhancing the delivery of active compounds .

Comparison with Similar Compounds

Stability and Reactivity

  • Lithium salts exhibit superior thermal stability, making them ideal for high-temperature lubricants .
  • Methyl and hydroxyethyl esters are stable under normal storage conditions but may hydrolyze under acidic or alkaline conditions .
  • Long-chain esters like 2-hydroxyhexacosyl derivatives show reduced solubility in polar solvents due to their hydrophobic alkyl chains .

Critical Analysis and Knowledge Gaps

While the analogs provide a foundation for understanding 2-butoxyethyl 12-hydroxyoctadecanoate, direct data on its synthesis, toxicity, and commercial applications remain scarce. For example:

  • Mobility in environmental systems: Unlike polypropylene glycol monobutyl ether (MW >1000), the environmental mobility of 2-butoxyethyl esters is unclear .

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